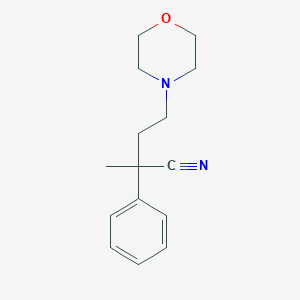
2-methyl-4-morpholin-4-yl-2-phenylbutanenitrile
Description
2-methyl-4-morpholin-4-yl-2-phenylbutanenitrile is an organic compound with the molecular formula C15H20N2O It is a nitrile derivative that features a morpholine ring, a phenyl group, and a nitrile group
Properties
CAS No. |
1425-59-8 |
|---|---|
Molecular Formula |
C15H20N2O |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
2-methyl-4-morpholin-4-yl-2-phenylbutanenitrile |
InChI |
InChI=1S/C15H20N2O/c1-15(13-16,14-5-3-2-4-6-14)7-8-17-9-11-18-12-10-17/h2-6H,7-12H2,1H3 |
InChI Key |
QOBDYSKUZHDWOI-UHFFFAOYSA-N |
SMILES |
CC(CCN1CCOCC1)(C#N)C2=CC=CC=C2 |
Canonical SMILES |
CC(CCN1CCOCC1)(C#N)C2=CC=CC=C2 |
Other CAS No. |
12240-15-2 |
Synonyms |
2-Methyl-2-phenyl-4-morpholinobutanenitrile |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-morpholin-4-yl-2-phenylbutanenitrile typically involves the reaction of 2-methyl-2-phenylbutyronitrile with morpholine. The reaction is carried out under controlled conditions, often using a solvent such as toluene or ethanol. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-morpholin-4-yl-2-phenylbutanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
2-methyl-4-morpholin-4-yl-2-phenylbutanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-4-morpholin-4-yl-2-phenylbutanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the morpholine ring can interact with various biological receptors. The compound’s effects are mediated through these interactions, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-morpholino-2-phenylbutanamide: Similar structure but with an amide group instead of a nitrile group.
2-Methyl-4-morpholino-2-phenylbutanol: Similar structure but with a hydroxyl group instead of a nitrile group.
2-Methyl-4-morpholino-2-phenylbutanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
2-methyl-4-morpholin-4-yl-2-phenylbutanenitrile is unique due to its combination of a nitrile group, a morpholine ring, and a phenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


